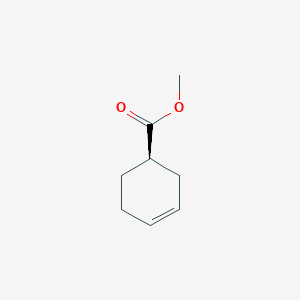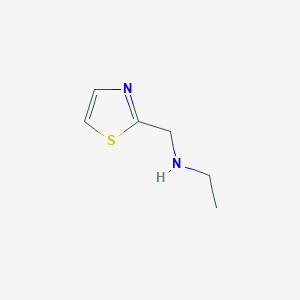![molecular formula C8H10O B3278618 (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one CAS No. 68069-67-0](/img/structure/B3278618.png)
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-Bicyclo[222]oct-5-en-2-one is a bicyclic organic compound with a unique structure that consists of a bicyclo[222]octane framework with a ketone functional group at the 2-position and a double bond at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of functional group transformations to introduce the ketone and double bond functionalities. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-ol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or acids (e.g., HCl) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its unique structure can be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its rigid framework can impart desirable mechanical properties to polymeric materials.
Mécanisme D'action
The mechanism by which (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone and double bond functionalities. These groups can participate in various chemical transformations, leading to the formation of new products.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4S)-1-Isopropyl-4-methyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octan-3-one
- (1S,4S)-5,5-Dimethylbicyclo[2.2.2]oct-2-ene
Uniqueness
(1S,4S)-Bicyclo[222]oct-5-en-2-one is unique due to its specific arrangement of functional groups and rigid bicyclic structure
Propriétés
Numéro CAS |
68069-67-0 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
(1S)-bicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6?,7-/m1/s1 |
Clé InChI |
UJVGEBBKXJLFPB-COBSHVIPSA-N |
SMILES |
C1CC2C=CC1CC2=O |
SMILES isomérique |
C1CC2CC(=O)[C@@H]1C=C2 |
SMILES canonique |
C1CC2C=CC1CC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)



![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)


![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
